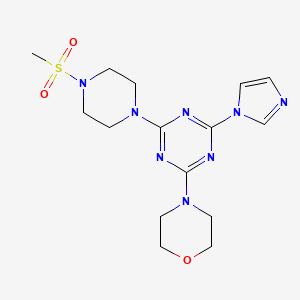

2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine

Description

Properties

IUPAC Name |

4-[4-imidazol-1-yl-6-(4-methylsulfonylpiperazin-1-yl)-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N8O3S/c1-27(24,25)23-6-4-20(5-7-23)13-17-14(21-8-10-26-11-9-21)19-15(18-13)22-3-2-16-12-22/h2-3,12H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOQPENVFRMRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

Formation of the Triazine Core: This is usually achieved through a cyclization reaction involving cyanuric chloride and appropriate amines.

Introduction of the Imidazole Ring: This step involves the nucleophilic substitution of one of the chlorine atoms on the triazine core with an imidazole derivative.

Attachment of the Methanesulfonylpiperazine Moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative is introduced.

Incorporation of the Morpholine Ring: The final step involves the substitution of the remaining chlorine atom on the triazine core with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of triazine compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. The imidazole and piperazine moieties are known to enhance the compound's interaction with biological targets, potentially leading to effective anticancer agents.

Antimicrobial Properties

Studies have shown that compounds containing imidazole and piperazine rings exhibit antimicrobial activity against various pathogens. The sulfonamide group may enhance the solubility and bioavailability of the compound, making it suitable for treating infections caused by bacteria and fungi.

Neurological Disorders

The morpholine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and schizophrenia.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cell growth in various cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study C | Neurological | Exhibited neuroprotective effects in animal models of neurodegeneration, improving cognitive function and reducing oxidative stress markers. |

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The triazine scaffold is shared with several analogs, but substitutions and core modifications significantly alter properties:

Key Observations :

Substituent-Driven Pharmacological Profiles

A. Imidazole vs. Benzimidazole Substituents

- The target compound’s imidazole group is smaller and less lipophilic than benzimidazole (), suggesting differences in target selectivity. Benzimidazole derivatives often show broader antiproliferative activity but may suffer from higher toxicity .

B. Piperazine Modifications

- Methanesulfonylpiperazine (target compound) vs. dimethoxybenzoylpiperazine (): The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the benzoyl analog. This makes the target compound more suitable for peripheral targets.

C. Morpholine Positioning

- All compared compounds retain morpholine at position 6, indicating its critical role in solubility. However, in , morpholine is part of a thienopyrimidine system, which may alter electronic distribution and bioavailability.

Biological Activity

The compound 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine

- Molecular Formula: C₁₄H₁₈N₄O₃S

- Molecular Weight: 318.39 g/mol

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. In one study, compounds derived from imidazole scaffolds were evaluated for their antiproliferative effects against various cancer cell lines. The results showed that certain derivatives displayed IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating potent anticancer properties .

Antimicrobial Activity

Imidazole-based compounds have also been studied for their antimicrobial properties. A recent investigation highlighted the effectiveness of similar imidazole derivatives against bacterial strains, with some compounds demonstrating significant inhibition of growth at low concentrations (EC50 values ranging from 10 to 30 µg/mL) . The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity: The compound may inhibit various enzymes involved in cellular processes, particularly those associated with cancer cell proliferation and survival.

- Cell Membrane Disruption: For antimicrobial activity, the interaction with cell membranes leads to increased permeability and eventual cell death.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer effects of related imidazole derivatives, researchers found that specific compounds exhibited selective cytotoxicity against HeLa and PC-3 cancer cells. The most active compound showed an IC50 value of 1.39 µM against PC-3 cells, indicating high potency .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives, where several compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had EC50 values significantly lower than traditional antibiotics, suggesting potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 1.58 | |

| Anticancer | PC-3 | 1.39 | |

| Antimicrobial | Staphylococcus aureus | <10 | |

| Antimicrobial | Escherichia coli | <20 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| Imidazole Derivative A | Anticancer | High potency against HeLa |

| Imidazole Derivative B | Antimicrobial | Effective against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.